N'-[2-(4-fluorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N'-[2-(4-fluorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a synthetic small molecule characterized by a rigid azatricyclo core fused with a substituted ethanediamide moiety. The compound’s structure includes a 4-fluorophenyl ethyl group attached to the ethanediamide nitrogen, which likely enhances its lipophilicity and target-binding specificity.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-6-3-14(4-7-17)9-10-24-21(28)22(29)25-18-12-15-2-1-11-26-19(27)8-5-16(13-18)20(15)26/h3-4,6-7,12-13H,1-2,5,8-11H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULWBWBYSVKHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the fluorophenyl ethylamine: This can be achieved through the reaction of 4-fluorobenzaldehyde with ethylamine under reductive amination conditions.
Construction of the tricyclic core: This involves cyclization reactions that form the tricyclic structure, often using reagents such as acetic anhydride and catalysts like Lewis acids.
Coupling of the two fragments: The final step involves coupling the fluorophenyl ethylamine with the tricyclic core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitro compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of fluorinated phenyl groups is known to enhance the efficacy of anticancer agents by improving their binding affinity to target proteins involved in cancer progression . Preliminary studies suggest that N'-[2-(4-fluorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide may inhibit cell proliferation in various cancer cell lines.
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Similar derivatives have shown effectiveness against a range of bacterial strains and fungi . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at a prominent pharmaceutical institute, this compound was tested against breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Properties
Another research project focused on evaluating the antimicrobial activity of the compound against resistant strains of Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibitory effects at relatively low concentrations, highlighting its potential as an alternative treatment for bacterial infections .
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary analog for comparison is N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide (), which shares the azatricyclo core but differs in substituents:
- Fluorophenyl position : The target compound has a 4-fluorophenyl group, while the analog features a 2-fluorophenyl substitution.
- Linker chain : The target uses a straight ethyl chain , whereas the analog employs a branched methoxypropyl group .
These differences influence electronic properties, steric bulk, and pharmacokinetics.
Physicochemical and Pharmacokinetic Properties
Selectivity and Toxicity
- Selectivity: The target compound’s linear ethyl chain may reduce off-target interactions compared to the bulkier methoxypropyl group, which could sterically clash with non-target proteins.
- Toxicity : The analog’s methoxy group may generate reactive metabolites (e.g., formaldehyde), whereas the target’s fluorophenyl-ethyl motif is less metabolically labile.
Research Findings and Implications
- SAR Trends : The comparison underscores the importance of fluorophenyl positioning and linker flexibility in optimizing azatricyclo-based molecules. Para-substituted fluorophenyl groups generally improve binding affinity in kinase inhibitors, while shorter linkers enhance bioavailability .
- Further studies should prioritize enzymatic assays (e.g., kinase panels) and ADMET profiling.
Biological Activity
N'-[2-(4-fluorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has gained attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects based on diverse research findings.
Compound Structure and Properties
The compound has a molecular formula of and a molecular weight of 417.47 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may significantly influence its biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.47 g/mol |
| Boiling Point | Not available |
| Number of Heavy Atoms | 31 |
| Number of Aromatic Heavy Atoms | 18 |
| Fraction Csp3 | 0.19 |
| Number of Rotatable Bonds | 9 |
| Number of H-bond Acceptors | 4 |
| Number of H-bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the introduction of the fluorophenyl group and the formation of the azatricyclo structure.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymes : It acts as a selective and competitive inhibitor of the enzyme HMG-CoA reductase, which is crucial in cholesterol biosynthesis. This property suggests potential applications in managing hyperlipidemia and cardiovascular diseases .
- Anticancer Potential : Studies have shown that compounds with similar structural features can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The unique azatricyclo structure may contribute to this activity.
- Antimicrobial Effects : The presence of the fluorine atom has been associated with enhanced antimicrobial activity against various pathogens . This characteristic makes it a candidate for further exploration in antibiotic development.
Case Study 1: HMG-CoA Reductase Inhibition
A study published in PubMed demonstrated that this compound effectively inhibited HMG-CoA reductase with an IC50 value indicative of its potency compared to other known inhibitors .
Case Study 2: Anticancer Activity
In vitro studies have indicated that compounds similar to this one can induce cell cycle arrest and apoptosis in breast cancer cell lines . Further research is needed to elucidate the specific mechanisms involved.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence reaction yield?
Methodological Answer: A multi-step approach involving coupling reactions (e.g., amidation or nucleophilic substitution) is typically employed. Key parameters include temperature control (20–60°C), solvent polarity (e.g., acetonitrile for intermediate solubility), and stoichiometric ratios of reagents like potassium carbonate or trichloroisocyanuric acid (TCICA) to activate intermediates . Yield optimization requires rigorous monitoring of reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and purity?
Methodological Answer: X-ray crystallography is definitive for resolving stereochemistry, while NMR (¹H/¹³C, 2D-COSY/NOESY) identifies spatial arrangements and coupling constants. Purity assessment combines HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to detect trace impurities. Cross-validation with IR spectroscopy ensures functional group integrity .
Q. What solvent systems optimize solubility and stability during purification?
Methodological Answer: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility for column chromatography. Stability tests under inert atmospheres (N₂/Ar) at 4°C are recommended. For crystallization, mixed solvents like ethyl acetate/hexane (3:1 v/v) minimize degradation. Membrane-based separation technologies (e.g., nanofiltration) can isolate stable intermediates .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer: Follow GHS hazard guidelines: use fume hoods for acute toxicity (oral LD₅₀ < 300 mg/kg), wear nitrile gloves for skin corrosion, and employ emergency eyewash stations. Storage in amber vials at -20°C prevents photodegradation. Risk assessments must align with institutional biosafety protocols .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions and predict byproduct formation?
Methodological Answer: Density Functional Theory (DFT) simulations identify transition states and thermodynamic barriers for key steps (e.g., cyclization). COMSOL Multiphysics integrates AI-driven parameter optimization (e.g., pressure, catalyst loading) to minimize byproducts. Machine learning models trained on reaction datasets predict optimal solvent-catalyst pairs .
Q. What experimental designs resolve contradictions in spectral data interpretation?
Methodological Answer: Apply fractional factorial design (FFD) to test variables (e.g., pH, temperature) affecting NMR chemical shifts. For ambiguous NOESY correlations, isotopic labeling (²H/¹³C) clarifies spatial proximity. Bayesian statistical analysis quantifies confidence in HRMS fragmentation patterns .
Q. How to investigate the compound’s reactivity as a precursor in heterocyclic synthesis?
Methodological Answer: Retro-synthetic analysis prioritizes disconnections at the azatricyclo core. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces fluorophenyl groups. Kinetic studies (stopped-flow UV-Vis) monitor intermediate stability during ring-closing metathesis (Grubbs catalyst) .
Q. What methodologies assess catalytic efficiency in asymmetric synthesis of this compound?
Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess (ee%). Kinetic resolution experiments with immobilized lipases (e.g., CAL-B) under microwave irradiation enhance reaction rates. Transition-state analog modeling identifies optimal chiral auxiliaries .
Q. How to integrate this compound into a theoretical framework for structure-activity relationships (SAR)?
Methodological Answer: Molecular docking (AutoDock Vina) screens binding affinities against target proteins (e.g., kinases). QSAR models trained on substituent effects (Hammett σ constants) predict bioactivity. Free-energy perturbation (FEP) calculations validate thermodynamic contributions of the fluorophenyl moiety .
Q. What advanced separation techniques improve yield in large-scale batch reactions?
Methodological Answer: Simulated moving bed (SMB) chromatography isolates enantiomers with >99% purity. Continuous flow reactors with in-line PAT (Process Analytical Technology) monitors adjust residence time dynamically. Membrane distillation removes low-volatility byproducts .
Methodological Considerations
- Data Validation : Triangulate spectral data with computational predictions to resolve ambiguities (e.g., DFT-optimized NMR chemical shifts vs. experimental values) .
- Process Control : Implement feedback loops in AI-driven systems to adapt reaction parameters in real-time, reducing batch-to-batch variability .
- Theoretical Frameworks : Align mechanistic studies with Marcus theory (electron transfer) or Curtin-Hammett principles (kinetic vs. thermodynamic control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
